Dimethyl sulfoxide-13C2

Übersicht

Beschreibung

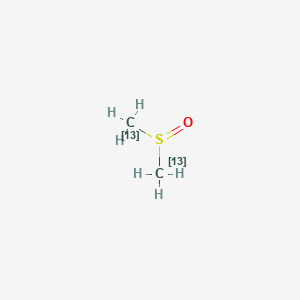

Dimethyl sulfoxide-13C2 is a stable isotopically labeled compound where both carbon atoms in the dimethyl sulfoxide molecule are replaced with carbon-13 isotopes. This compound is widely used in various scientific research fields due to its unique properties, including its ability to act as a solvent and its role in nuclear magnetic resonance (NMR) spectroscopy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl sulfoxide-13C2 can be synthesized by reacting carbon-13 labeled methanol with sulfur trioxide to form carbon-13 labeled methyl sulfate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using distillation and other separation techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl sulfoxide-13C2 undergoes various chemical reactions, including:

Reduction: It can be reduced to dimethyl sulfide using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Dimethyl sulfone.

Reduction: Dimethyl sulfide.

Substitution: Products vary based on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Dimethyl sulfoxide-13C2 has a wide range of applications in scientific research:

Chemistry: Used as a solvent in chemical reactions and as a reagent in organic synthesis.

Biology: Employed in cell culture studies and as a cryoprotectant for preserving biological samples.

Medicine: Utilized in drug delivery systems and as a solvent for pharmaceutical formulations.

Industry: Applied in the production of various chemicals and materials due to its solvent properties.

Wirkmechanismus

The mechanism of action of dimethyl sulfoxide-13C2 is not fully understood. it is known to penetrate biological membranes, enhancing the diffusion of other substances through the skin. It also exhibits antioxidant activity, which may contribute to its protective effects in certain biological settings .

Vergleich Mit ähnlichen Verbindungen

Dimethyl sulfoxide: The non-labeled version of dimethyl sulfoxide-13C2, widely used as a solvent and reagent.

Dimethyl sulfide: A related compound where the sulfoxide group is reduced to a sulfide.

Dimethyl sulfone: The oxidized form of dimethyl sulfoxide.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of carbon-13 isotopes allows for detailed structural and dynamic studies of molecules .

Biologische Aktivität

Dimethyl sulfoxide-13C2 (DMSO-13C2) is a carbon-13 labeled derivative of dimethyl sulfoxide (DMSO), a compound widely recognized for its unique biological properties. This article delves into the biological activity of DMSO-13C2, highlighting its mechanisms, applications, and relevant case studies.

Overview of this compound

DMSO-13C2 is synthesized through the reaction of carbon-13 labeled methanol with sulfur trioxide, followed by reduction using sodium borohydride. Its isotopic labeling makes it particularly useful in studies involving metabolic pathways and drug interactions due to the ability to track its movement and transformation within biological systems.

The precise mechanism of action for DMSO-13C2 remains partially understood. However, several key properties have been identified:

- Membrane Penetration : DMSO-13C2 is known for its ability to penetrate biological membranes, facilitating the diffusion of other compounds across cell membranes. This property is crucial for drug delivery applications.

- Antioxidant Activity : It exhibits antioxidant properties, which may help protect cells from oxidative stress and damage.

Biological Applications

DMSO-13C2 has a diverse range of applications in various fields:

1. Cell Culture Studies

- DMSO-13C2 is utilized as a solvent in cell culture, aiding in the preservation and manipulation of biological samples.

2. Drug Delivery Systems

- Its capacity to enhance membrane permeability makes it an effective vehicle for delivering therapeutic agents into cells.

3. Research in Metabolic Pathways

- The carbon-13 labeling allows researchers to trace metabolic pathways involving sulfur-containing compounds, providing insights into cellular metabolism and disease mechanisms .

Case Study 1: Enzyme Inhibition Studies

A study explored the effects of DMSO on aldose reductase enzyme activity. Results indicated that DMSO could alter enzyme kinetics, emphasizing the need for caution when using it as a solvent in biochemical assays. Notably, a significant reduction in non-protein sulfur-containing compounds was observed in treated cell lines, suggesting potential interference with metabolic processes .

| Cell Line | Change in Glutathione Levels | Change in Sulfane Sulfur Levels |

|---|---|---|

| Naglu −/− | -32% | -18% |

| Wild Type (WT) | +16% | +122% |

Case Study 2: Impact on Sulfurtransferases

Another investigation assessed DMSO's effect on sulfurtransferase activity across various cell lines. The results revealed differential impacts on gene expression and enzyme activity, with notable increases in some lines while others exhibited decreases. This variability highlights the complex interactions DMSO can have within biological systems .

| Cell Line | MPST Activity Change | CTH Activity Change |

|---|---|---|

| Caco-2 | -23% | +58% |

| Naglu −/− | +22% | +161% |

Eigenschaften

IUPAC Name |

(113C)methylsulfinyl(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZDPXIOMUYVGZ-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480422 | |

| Record name | Dimethyl sulfoxide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136321-15-8 | |

| Record name | Dimethyl sulfoxide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.